molecular formula C21H21Al B14704767 Tribenzylalumane CAS No. 14994-03-7

Tribenzylalumane

Cat. No.: B14704767
CAS No.: 14994-03-7
M. Wt: 300.4 g/mol
InChI Key: MCWWHQMTJNSXPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tribenzylalumane is an organoaluminum compound with the chemical formula Al(CH2Ph)3 It is a member of the broader class of organometallic compounds, which are characterized by the presence of metal-carbon bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

Tribenzylalumane can be synthesized through the reaction of aluminum trichloride (AlCl3) with benzylmagnesium chloride (PhCH2MgCl) in an ether solvent. The reaction proceeds as follows:

AlCl3+3PhCH2MgClAl(CH2Ph)3+3MgCl2\text{AlCl}_3 + 3 \text{PhCH}_2\text{MgCl} \rightarrow \text{Al(CH}_2\text{Ph)}_3 + 3 \text{MgCl}_2 AlCl3​+3PhCH2​MgCl→Al(CH2​Ph)3​+3MgCl2​

This method involves the use of Grignard reagents, which are known for their reactivity with various electrophiles, including metal halides.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent choice, and reagent concentrations to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tribenzylalumane undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form aluminum oxide and benzyl radicals.

    Reduction: It can act as a reducing agent in certain reactions, donating electrons to other compounds.

    Substitution: The benzyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen (O2) and hydrogen peroxide (H2O2).

    Reduction: this compound can reduce compounds such as ketones and aldehydes.

    Substitution: Reagents such as halogens (e.g., Cl2, Br2) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Aluminum oxide (Al2O3) and benzyl radicals.

    Reduction: Corresponding alcohols from ketones and aldehydes.

    Substitution: Various substituted organoaluminum compounds.

Scientific Research Applications

Tribenzylalumane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: While its direct applications in biology are limited, derivatives of this compound are studied for their potential biological activity.

    Medicine: Research is ongoing into the potential use of organoaluminum compounds in drug delivery systems.

    Industry: this compound is explored for its use in catalysis, particularly in polymerization reactions and the production of fine chemicals.

Mechanism of Action

The mechanism by which tribenzylalumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom can coordinate with electron-rich species, facilitating reactions such as nucleophilic substitutions and reductions. The benzyl groups provide steric hindrance, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    Trimethylaluminum (Al(CH3)3): Another organoaluminum compound, but with methyl groups instead of benzyl groups.

    Triethylaluminum (Al(C2H5)3): Similar to tribenzylalumane but with ethyl groups.

    Triphenylaluminum (Al(C6H5)3): Contains phenyl groups instead of benzyl groups.

Uniqueness

This compound is unique due to the presence of benzyl groups, which provide both steric and electronic effects that influence its reactivity. The benzyl groups can stabilize certain reaction intermediates, making this compound a valuable reagent in organic synthesis.

Properties

CAS No.

14994-03-7

Molecular Formula

C21H21Al

Molecular Weight

300.4 g/mol

IUPAC Name

tribenzylalumane

InChI

InChI=1S/3C7H7.Al/c3*1-7-5-3-2-4-6-7;/h3*2-6H,1H2;

InChI Key

MCWWHQMTJNSXPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C[Al](CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.